5-Formylcytidine

Descripción

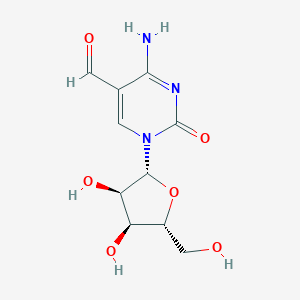

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1-2,5-7,9,15-17H,3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMSXKMNYAHJMU-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164035 | |

| Record name | 5-Formylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148608-53-1 | |

| Record name | 5-Formylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148608531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Formylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Demethylation Pathways of 5 Formylcytidine

Ten-Eleven Translocation (TET) Enzymes and Iterative Oxidation of 5-Methylcytosine (B146107) (5mC)

The biosynthesis of 5-formylcytosine (B1664653) is initiated by the Ten-Eleven Translocation (TET) family of enzymes. wikipedia.org These enzymes are α-ketoglutarate and iron(II)-dependent dioxygenases that catalyze the sequential oxidation of the methyl group of 5-methylcytosine. oatext.com There are three members in the TET family, TET1, TET2, and TET3, all of which possess this catalytic activity. wikipedia.org The process is an iterative one, involving several key steps.

The first step in the pathway is the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC). The TET enzymes utilize molecular oxygen and the co-substrate α-ketoglutarate to hydroxylate the methyl group of 5mC. wikipedia.org This reaction marks the initial and crucial step in the active demethylation process, transforming the stable 5mC mark into the less stable 5hmC.

Once 5hmC is formed, the TET enzymes can act upon it again. In this second oxidative step, 5-hydroxymethylcytosine is further oxidized to 5-formylcytosine (5fC), which exists in DNA as 5-formyl-2'-deoxycytidine (5fdC). epigenie.comfrontiersin.org This conversion is a key part of the demethylation cascade, producing a distinct epigenetic modification that is a substrate for the next stage of the repair process. acs.org

The iterative oxidation by TET enzymes can proceed one step further. 5-formylcytosine can be oxidized to form 5-carboxylcytosine (5caC). epigenie.comacs.org Like 5fC, 5caC is a transient intermediate in the active DNA demethylation pathway. Both 5fC and 5caC are recognized by the cell's repair machinery as signals for the removal and replacement of the modified base. wikipedia.org

Oxidation of 5-Hydroxymethylcytosine to 5-Formylcytosine in DNA

Active DNA Demethylation Mechanism Involving 5-Formylcytosine

The generation of 5fC and 5caC sets the stage for their removal and the restoration of an unmodified cytosine. This is accomplished through a specialized DNA repair pathway.

The primary enzyme responsible for recognizing and excising 5-formylcytosine and 5-carboxylcytosine from the DNA backbone is Thymine (B56734) DNA Glycosylase (TDG). oatext.com TDG is a key component of the Base Excision Repair (BER) pathway. It specifically recognizes the 5fC and 5caC bases and cleaves the N-glycosidic bond that links the modified base to the deoxyribose sugar. acs.orgbeilstein-journals.org This action creates an apurinic/apyrimidinic (AP) site, also known as an abasic site, in the DNA strand.

Following the creation of an AP site by TDG, the Base Excision Repair (BER) pathway is fully engaged to complete the demethylation process. oatext.com The BER machinery, which includes enzymes such as AP endonuclease, DNA polymerase, and DNA ligase, works to process the AP site. An AP endonuclease first cleaves the phosphodiester backbone at the abasic site. A DNA polymerase then inserts the correct, unmodified cytosine nucleotide opposite the corresponding guanine (B1146940) on the complementary strand. Finally, a DNA ligase seals the nick in the DNA backbone, thus restoring the original, unmethylated CpG dinucleotide. oatext.com

Interactive Data Tables

Table 1: Key Enzymes in 5-Formylcytosine Metabolism

| Enzyme Family | Specific Enzyme(s) | Substrate(s) | Product(s) | Function |

| TET Dioxygenases | TET1, TET2, TET3 | 5-Methylcytosine (5mC) | 5-Hydroxymethylcytosine (5hmC) | Hydroxylation |

| 5-Hydroxymethylcytosine (5hmC) | 5-Formylcytosine (5fC) | Oxidation | ||

| 5-Formylcytosine (5fC) | 5-Carboxylcytosine (5caC) | Oxidation | ||

| DNA Glycosylases | Thymine DNA Glycosylase (TDG) | 5-Formylcytosine (5fC), 5-Carboxylcytosine (5caC) | AP (abasic) site | Base Excision |

| BER Pathway | AP Endonuclease, DNA Polymerase, DNA Ligase | AP (abasic) site | Unmodified Cytosine | DNA Repair |

Table 2: Stages of TET-mediated Oxidation

| Stage | Substrate | Enzyme | Product | Description |

| 1 | 5-Methylcytosine (5mC) | TET Enzymes | 5-Hydroxymethylcytosine (5hmC) | Initial hydroxylation of the methyl group. |

| 2 | 5-Hydroxymethylcytosine (5hmC) | TET Enzymes | 5-Formylcytosine (5fC) | Oxidation of the hydroxymethyl group to a formyl group. |

| 3 | 5-Formylcytosine (5fC) | TET Enzymes | 5-Carboxylcytosine (5caC) | Further oxidation of the formyl group to a carboxyl group. |

Role of Thymine DNA Glycosylase (TDG) in 5fC Excision

Enzymatic Pathways for 5-Formylcytidine Formation in RNA

The biosynthesis of this compound (f5C) in RNA is a sophisticated, multi-step enzymatic process. This modification, particularly prominent at the wobble position (position 34) of mammalian mitochondrial methionine transfer RNA (mt-tRNAMet), is critical for the proper functioning of mitochondrial translation. researchgate.netoup.comnih.gov The formation of f5C from a standard cytidine (B196190) residue involves a sequential pathway catalyzed by two key enzymes, NSUN3 and ALKBH1, which act in concert to first methylate and then oxidize the cytosine base. embopress.orgresearchgate.net

NSUN3-Mediated Methylation of Cytidine to 5-Methylcytidine (B43896) (m5C) in tRNA

The initial step in the biogenesis of this compound is the methylation of a cytidine (C) residue to form 5-methylcytidine (m5C). This reaction is catalyzed by NSUN3 (NOP2/Sun RNA methyltransferase family member 3), a mitochondrial RNA methyltransferase. embopress.orgresearchgate.netoup.com NSUN3 specifically targets cytidine at position 34 (C34) in the anticodon loop of mt-tRNAMet. uniprot.orgd-nb.infomdpi.com

The enzyme utilizes S-adenosylmethionine (SAM) as a methyl group donor, transferring the methyl group to the C5 position of the cytosine ring. nih.govembopress.org This methylation is a crucial prerequisite for the subsequent oxidation step. d-nb.info NSUN3 exhibits high specificity, recognizing the anticodon stem loop (ASL) of the mt-tRNAMet, which explains why certain mutations that disrupt the ASL structure can lead to disease by impairing this modification process. embopress.org The functional importance of this step is underscored by findings that the absence of NSUN3 or the presence of pathogenic mutations in mt-tRNAMet that hinder NSUN3's activity leads to a lack of f5C, resulting in severe mitochondrial dysfunction. nih.govembopress.org

ALKBH1-Mediated Oxidation of 5-Methylcytidine to this compound in RNA

Following the formation of m5C, the next stage in the pathway is the oxidation of the newly added methyl group. This process is mediated by ALKBH1 (AlkB homolog 1, histone H2A dioxygenase), a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase family. semanticscholar.orgnih.govuniprot.org ALKBH1 is responsible for the conversion of m5C to f5C in both mitochondrial and cytoplasmic tRNAs. semanticscholar.orgnih.gov

The oxidation process is a two-step reaction. ALKBH1 first hydroxylates the methyl group of m5C34 to form an intermediate, 5-hydroxymethylcytidine (B44077) (hm5C). semanticscholar.orgnih.govoup.com Subsequently, the same enzyme oxidizes the hydroxymethyl group to a formyl group, yielding the final product, this compound (f5C). semanticscholar.orgnih.govoup.com These reactions require molecular oxygen (O₂), iron (Fe²⁺), and α-ketoglutarate (also known as 2-oxoglutarate) as essential co-substrates. embopress.orguniprot.orgoup.com The discovery of ALKBH1's role clarified the complete enzymatic sequence for f5C biogenesis. oup.com Knockout of ALKBH1 in human cells results in the absence of f5C34 on mt-tRNAMet, leading to a significant reduction in mitochondrial protein synthesis and impaired respiratory complex activities. researchgate.netnih.gov

Interplay of NSUN3 and ALKBH1 in Mitochondrial tRNA Modification

The formation of this compound at the wobble position of mt-tRNAMet is a prime example of the coordinated action of multiple RNA-modifying enzymes. The sequential activity of NSUN3 and ALKBH1 is essential for the biogenesis of f5C34. embopress.orgresearchgate.net The process begins with NSUN3, which is localized to the mitochondria, identifying and methylating C34 of mt-tRNAMet to produce m5C34. embopress.orgresearchgate.netmdpi.com This initial modification then creates the substrate for ALKBH1.

ALKBH1, which is also present in the mitochondria, then acts on the m5C34-modified tRNA. semanticscholar.orguniprot.org It catalyzes the consecutive oxidation reactions that convert m5C34 into f5C34. embopress.orgsemanticscholar.orgoup.com This final f5C modification is critical for expanding the codon recognition capacity of mt-tRNAMet, enabling it to decode not only the standard AUG codon but also the non-universal AUA codon as methionine within the mammalian mitochondrial genetic code. embopress.orguniprot.orguniprot.org The depletion of either NSUN3 or ALKBH1 disrupts this pathway, leading to a dramatic decrease in mitochondrial translation and subsequent cellular respiratory defects, highlighting the critical nature of their interplay for mitochondrial function. embopress.orgresearchgate.net In vitro reconstitution experiments have confirmed that f5C34 can be formed from an unmodified mt-tRNAMet transcript in the presence of both recombinant NSUN3 and ALKBH1, along with their respective cofactors. semanticscholar.org

Research Findings on this compound Biosynthesis

| Enzyme | Family | Location | Substrate in Pathway | Product | Cofactors/Cosubstrates | Function |

| NSUN3 | NOP2/Sun RNA methyltransferase | Mitochondria | Cytidine-34 of mt-tRNAMet | 5-Methylcytidine (m5C) | S-adenosylmethionine (SAM) | Initiates f5C biogenesis by methylating C34. nih.govembopress.org |

| ALKBH1 | Fe(II)/α-ketoglutarate-dependent dioxygenase | Mitochondria, Nucleus, Cytoplasm | 5-Methylcytidine-34 of mt-tRNAMet | This compound (f5C) | O₂, Fe(II), α-ketoglutarate | Oxidizes m5C to f5C via an hm5C intermediate. embopress.orgsemanticscholar.orgnih.govoup.com |

Biological Roles and Functional Significance of 5 Formylcytidine

Genomic Functions of 5-Formylcytidine in DNA

5-Formylcytosine (B1664653) (5fC) is a modified pyrimidine (B1678525) nitrogen base derived from the oxidation of 5-methylcytosine (B146107) (5mC). wikipedia.org Initially considered solely an intermediate in the DNA demethylation pathway, mounting evidence suggests that 5fC also functions as a distinct epigenetic mark with significant roles in gene regulation. wikipedia.orgepigenie.comthe-scientist.com It is broadly distributed throughout the mammalian genome, albeit at much lower levels than 5mC and its precursor, 5-hydroxymethylcytosine (B124674) (5hmC). wikipedia.org

Role as an Intermediate in Active DNA Demethylation Processes

Active DNA demethylation is a crucial process for epigenetic reprogramming and involves the enzymatic removal of a methyl group from 5mC. researchgate.net This process is initiated by the Ten-eleven translocation (TET) family of enzymes, which iteratively oxidize 5mC to 5hmC, then to 5fC, and finally to 5-carboxylcytosine (5caC). epigenie.comresearchgate.netnih.gov Both 5fC and 5caC are recognized and excised by Thymine-DNA glycosylase (TDG), followed by the base excision repair (BER) pathway, which ultimately replaces the modified cytosine with an unmodified one. epigenie.comresearchgate.netoup.com This positions 5fC as a key, albeit often transient, intermediate in the pathway that actively erases DNA methylation marks. researchgate.netmedchemexpress.comnih.gov

Function as a Distinct Epigenetic Mark Beyond Demethylation

While its role as a demethylation intermediate is well-established, several lines of evidence support the function of 5fC as a stable and distinct epigenetic mark. wikipedia.orgthe-scientist.com Studies have shown that the developmental dynamics of 5fC levels can differ from those of 5hmC, and in vivo stable isotope labeling has demonstrated that 5fC can persist as a stable modification in mammalian DNA. nih.gov This suggests that 5fC may have functional roles beyond simply being a transient state in the demethylation process. nih.gov The existence of specific "reader" proteins that recognize 5fC further supports its role as an independent epigenetic signal. epigenie.comoup.com The unique structural changes that 5fC induces in the DNA double helix, including altering the geometry of the grooves and base pairs, also point towards a functional significance beyond its role in demethylation. cam.ac.uk

Association with Gene Regulatory Elements

Genomic mapping has revealed that 5fC is not randomly distributed but is enriched at specific gene regulatory regions, highlighting its potential role in transcriptional control. oup.comnih.gov

Enrichment at Poised Enhancers in Embryonic Stem Cells

In mouse embryonic stem cells (mESCs), 5fC is preferentially found at poised enhancers. researchgate.netnih.govnih.gov Poised enhancers are regulatory elements that are primed for activation, and the presence of 5fC in these regions suggests a role in preparing genes for future expression during development. nih.gov This enrichment indicates that the conversion of 5mC to 5fC may be a critical step in the epigenetic priming of these regulatory elements. nih.govnih.gov

Co-occurrence with p300-Based Activation of Enhancer Chromatin

Further supporting its role in enhancer regulation, the production of 5fC has been shown to coordinate with the binding of the transcriptional co-activator p300 at enhancers. researchgate.netnih.govnih.gov In the absence of the DNA glycosylase TDG, which removes 5fC, an accumulation of 5fC is observed alongside increased p300 binding, particularly at poised enhancers. nih.gov This suggests that the generation of 5fC is linked to the remodeling of the epigenetic state of enhancers, facilitating their activation. researchgate.netnih.govnih.gov

Influence on Gene Expression Regulation

The presence of 5fC within the genome has a direct impact on gene expression. plos.orgnews-medical.net It has been demonstrated to be an activating epigenetic mark, capable of initiating gene expression during early embryonic development. the-scientist.comnews-medical.net Experiments manipulating the levels of 5fC in frog embryos showed that increasing 5fC led to a corresponding increase in gene expression, while a decrease in 5fC resulted in reduced gene expression. news-medical.net

Furthermore, 5fC can influence transcription by affecting the processivity of RNA polymerase II (RNAPII). epigenie.com The presence of 5fC can cause increased pausing and backtracking of RNAPII, suggesting a mechanism for fine-tuning transcription levels. epigenie.com The interaction of 5fC with histone proteins to form covalent cross-links can also influence nucleosome positioning, thereby establishing distinct regulatory regions and contributing to the regulation of gene expression. biorxiv.orgnih.gov

| Feature | Description | Research Findings |

| Role in Demethylation | Intermediate in the TET-mediated active DNA demethylation pathway. | TET enzymes oxidize 5mC to 5hmC, 5fC, and 5caC. TDG excises 5fC and 5caC, which are then replaced by cytosine via BER. epigenie.comresearchgate.netnih.govoup.com |

| Epigenetic Mark | Functions as a stable and distinct epigenetic signal. | Can be a stable modification in vivo, with unique developmental dynamics compared to 5hmC. nih.gov Recognized by specific reader proteins. epigenie.comoup.com |

| Genomic Location | Enriched at gene regulatory elements. | Preferentially located at poised enhancers in mouse embryonic stem cells. researchgate.netnih.govnih.gov |

| Enhancer Regulation | Coordinates with p300 to activate enhancers. | Accumulation of 5fC in the absence of TDG correlates with increased p300 binding at poised enhancers. researchgate.netnih.govnih.gov |

| Gene Expression | Acts as an activating mark and modulates transcription. | Increasing 5fC levels leads to increased gene expression. news-medical.net Can cause RNAPII pausing and backtracking. epigenie.com Influences nucleosome positioning through histone cross-linking. biorxiv.orgnih.gov |

Effects on RNA Polymerase II Activity and Fidelity

Impact on DNA Structure and Dynamics

The presence of 5-formylcytosine can significantly alter the physical properties of the DNA double helix. Multiple studies have concluded that 5fC increases the flexibility of DNA. researchgate.netwikipedia.orgmdpi.com This enhanced flexibility is thought to have functional consequences, including a potential role in chromatin remodeling. researchgate.net The increased flexibility may also influence the stability of nucleosomes, the fundamental units of DNA packaging in eukaryotes. researchgate.net

Table 2: Impact of Cytosine Modifications on DNA Properties

| DNA Modification | Effect on Flexibility | Effect on Duplex Stability |

| 5-Formylcytosine (5fC) | Increases researchgate.netwikipedia.orgmdpi.com | Decreases wikipedia.orgrsc.orgnih.gov |

| 5-Hydroxymethylcytosine (5hmC) | Increases mdpi.com | Not specified |

| 5-Methylcytosine (5mC) | Decreases mdpi.com | Not specified |

The formyl group of 5fC has a direct impact on the integrity of the guanine-cytosine (G-C) base pair. The electron-withdrawing nature of the formyl substituent is believed to weaken the hydrogen bonds between the modified cytosine and its partner guanine (B1146940). oup.com Nuclear Magnetic Resonance (NMR) studies have confirmed the weakening of the Watson-Crick hydrogen bonding in 5fC-G pairs. rsc.orgnih.gov

Modulation of DNA Flexibility and Stability

Epitranscriptomic Functions of this compound in RNA

Primary Localization in Transfer RNA (tRNA)

In the realm of RNA, this compound (f⁵C) is primarily found in transfer RNA (tRNA), particularly in mitochondrial tRNA (mt-tRNA). mdpi.comacs.orgoup.comnih.gov It was first discovered at the wobble position (position 34) of mitochondrial tRNA-Met in bovine liver and has since been identified in the mt-tRNA-Met of various species, including worms, fruit flies, frogs, rats, and humans. acs.org The presence of f⁵C is highly enriched in tissues with a high quantity of mitochondria. acs.org

The modification is not limited to mt-tRNA-Met; it has also been found on tRNA-Leu-CAA. acs.org The enzymes responsible for creating this modification, such as ALKBH1 and NSUN3, are localized in the mitochondria, which is consistent with the primary location of their substrate. acs.orgnih.gov The levels of f⁵C on tRNA can be dynamic and respond to environmental stressors like changes in iron and oxygen concentrations. acs.org The function of f⁵C at the wobble position is crucial for expanding the decoding capacity of tRNA, allowing it to recognize multiple codons and ensure the efficiency and accuracy of translation. acs.orgtandfonline.com For instance, f⁵C34 in mt-tRNA-Met enables the decoding of both AUA and AUG codons as methionine. mdpi.comacs.orgembopress.org

Specific Modification at the Wobble Position (Position 34) of Mitochondrial Methionine tRNA (mt-tRNA^Met)

Role in Mitochondrial Protein Synthesis and Translational Regulation

The modification of mt-tRNA^Met^ with this compound is fundamental for the proper synthesis of the 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) complexes encoded by the mitochondrial genome. researchgate.netcam.ac.uk

The primary function of f5C at the wobble position of mt-tRNA^Met^ is to enable the decoding of the AUA codon as methionine, which universally codes for isoleucine in the standard genetic code. pnas.orgresearchgate.netnih.gov In vitro translation assays have demonstrated that a native mt-tRNA^Met^ containing f5C can recognize both AUG and AUA codons, whereas a synthetic transcript lacking this modification only recognizes the AUG codon. researchgate.netresearchgate.net The formyl group at the C5 position of cytidine (B196190) is thought to stabilize the f5C-A base pair, possibly through a shift in the tautomeric equilibrium of the cytosine base, allowing for a stable interaction with two hydrogen bonds in a canonical Watson-Crick geometry. pnas.orgacs.org This expanded codon recognition is essential, as AUA is a frequent codon for methionine within mitochondrial mRNAs. pnas.org

Facilitation of Codon-Anticodon Interactions (e.g., Decoding AUA as Methionine)

Dynamic Regulation of this compound Levels in Response to Environmental Stress

The levels of f5C on tRNA are not static but can be dynamically regulated in response to various environmental cues, suggesting a role for this modification in cellular stress responses. acs.orgnih.gov

The enzyme responsible for the final step in f5C synthesis, ALKBH1, is an iron-dependent dioxygenase. acs.org Consequently, cellular iron levels directly impact the abundance of f5C. Studies have shown that iron deprivation, induced by treatment with an iron chelator like deferoxamine (B1203445) (DFO), leads to a significant decrease in the levels of f5C on both mt-tRNA^Met^ and cytoplasmic tRNA^Leu^(CAA). acs.org This reduction in f5C levels was observed to be dose-dependent with increasing concentrations of the iron chelator. acs.org These findings indicate that f5C levels can be modulated by iron availability, potentially providing a mechanism for fine-tuning protein expression in response to iron deficiency, a common physiological stressor. acs.org

Sensitivity to Oxygen Concentration

The formation of this compound (f5C) is a dynamic process sensitive to the availability of molecular oxygen. acs.org This sensitivity stems from its biosynthesis pathway, which involves the enzyme ALKBH1, an Fe(II)/2-oxoglutarate-dependent dioxygenase. nih.govnih.gov ALKBH1 catalyzes the oxidation of 5-methylcytosine (m5C) to first generate 5-hydroxymethylcytidine (B44077) (hm5C) and then further oxidizes it to f5C. nih.gov This enzymatic reaction requires molecular oxygen as a substrate. nih.govmdpi.com

Consequently, the levels of f5C in cellular RNA, particularly in mitochondrial tRNA, are responsive to changes in oxygen concentration. acs.org Under hypoxic (low oxygen) conditions, the activity of ALKBH1 is diminished, leading to a significant reduction in f5C formation. acs.orgbiorxiv.org This direct link between oxygen availability and f5C levels suggests that f5C may act as a molecular sensor, allowing cells to modulate mitochondrial function in response to their oxygen environment. acs.orgu-tokyo.ac.jp The reduction in f5C under hypoxic stress has been associated with decreased mitochondrial translation, which could be a mechanism to conserve resources when oxygen, the final electron acceptor of the respiratory chain, is scarce. acs.orgresearchgate.netresearchgate.net

Broader Distribution and Potential Roles in Other RNA Species (mRNA, rRNA, snRNA)

Initially characterized at the wobble position of mitochondrial tRNA, this compound has now been identified in a wider array of RNA molecules, including messenger RNA (mRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA). biorxiv.orgoup.comresearchgate.netnih.gov This broader distribution suggests that the functional repertoire of f5C extends beyond its established role in mitochondrial translation. oup.comacs.org

The presence of f5C has been confirmed in mRNA from both yeast and human cells. oup.comacs.orgnih.govsapphirebioscience.com Its detection within the coding sequences, particularly at the third position of codons (the wobble position), hints at a potential role in regulating translation elongation or efficiency. nih.govsapphirebioscience.com In chromatin-associated RNA, f5C sites have shown varied responses to the knockdown of the ALKBH1 enzyme, implying potential roles in influencing chromatin states, transcription, or alternative splicing. acs.org

While less characterized, the identification of f5C in rRNA and snRNA opens up other possibilities. biorxiv.orgresearchgate.netnih.govnih.gov Modifications in rRNA, a core structural and catalytic component of the ribosome, are crucial for proper ribosome assembly and function. Therefore, f5C could potentially fine-tune the process of protein synthesis. In snRNAs, which are central to the spliceosome machinery that removes introns from pre-mRNA, f5C could influence splicing accuracy or efficiency. The discovery of f5C across these fundamental RNA species underscores its potential as a widespread regulator of gene expression. biorxiv.orgresearchgate.net

Structural Implications for RNA Duplexes

The addition of a formyl group at the fifth carbon of the cytosine ring introduces distinct structural features that can alter the properties of RNA duplexes.

Effects on RNA Duplex Thermal Stability

Research into the effect of f5C on the thermal stability of RNA duplexes has yielded context-dependent results. Some studies on short RNA duplexes have demonstrated that the presence of an f5C:G pair can significantly increase the melting temperature (Tm), indicating enhanced thermal stability. oup.comnih.govproteopedia.orgoup.com This stabilizing effect is attributed to favorable base stacking interactions, where the formyl group, being in the same plane as the cytosine base, increases stacking with adjacent bases. oup.comnih.govproteopedia.org An intra-residue hydrogen bond can form between the formyl group and the amino group at the N4 position of cytosine, which contributes to this planarity and stability. oup.comnih.govproteopedia.orgoup.com

Table 1: Research Findings on the Effect of this compound on Nucleic Acid Duplex Thermal Stability This table is interactive. Users can sort columns to compare findings.

| Study Context | Duplex Type | Modification | Change in Melting Temp. (ΔTm) | Conclusion | Citation |

|---|---|---|---|---|---|

| 7-mer RNA duplex | RNA:RNA | f5C:G | +4.8°C | Stabilizing | oup.com |

| 12-mer RNA duplex | RNA:RNA | f5C:G | +4.1°C | Stabilizing | oup.com |

| 8-mer self-complementary RNA | RNA:RNA | Two f5C:G pairs | +7.3°C | Stabilizing | oup.com |

| 12-mer DNA duplex | DNA:DNA | f5C:G | ~-2.0°C | Destabilizing | researchgate.net |

Influence on Base Pairing Specificity

The formyl group at the C5 position of cytosine significantly influences its base-pairing properties. While f5C readily forms a standard Watson-Crick pair with guanine (G), its chemical nature allows for expanded decoding capabilities, particularly at the wobble position of a tRNA's anticodon. uniprot.org The f5C modification in the anticodon of mitochondrial tRNAMet is crucial for allowing this single tRNA to recognize and decode not only the standard AUG codon but also the AUA codon as methionine. uniprot.orgoup.comoup.com

This expanded pairing is thought to be facilitated by the electron-withdrawing nature of the formyl group, which can promote a shift to the imino tautomeric form of the cytosine base. uniprot.org This tautomer can form a stable "wobble" base pair with adenine (B156593) (A). uniprot.org Despite this flexibility, studies have also shown that in a standard RNA duplex, the f5C:G pair exhibits enhanced specificity and discrimination against mispairs compared to the canonical C:G pair. oup.comproteopedia.org This suggests that f5C can either enforce fidelity or expand decoding in a context-dependent manner, highlighting its role as a critical modulator of translational processes. oup.comuniprot.org

Cellular Localization and Distribution Patterns of 5 Formylcytidine

Global Distribution across Mammalian Genome and Transcriptome

5-Formylcytidine is a modified pyrimidine (B1678525) base found in both DNA and RNA, playing a role in epigenetic regulation. While it is broadly distributed across the mammalian genome, its occurrence is significantly less frequent compared to other cytosine modifications like 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC). wikipedia.orgnih.gov In mouse embryonic stem cells, for instance, the level of 5fC is estimated to be about 10- to 100-fold lower than that of 5hmC. nih.govnih.gov

Genomic mapping has revealed that 5fC is not randomly scattered but shows enrichment in specific regulatory regions. It is notably found in the CpG islands of promoters and exons. nih.gov The presence of 5fC in these areas, particularly in promoters of transcriptionally active genes, suggests its involvement in the regulation of gene expression. nih.gov

Within the transcriptome, 5fC has been identified in various RNA species. It is a known modification in transfer RNA (tRNA), specifically at the wobble position of mitochondrial tRNA for methionine (mt-tRNA-Met) and cytosolic tRNA for leucine. acs.orgresearchgate.netnih.gov More recently, 5fC has also been detected in chromatin-associated RNA in HeLa and mouse embryonic stem cells, hinting at its potential roles in chromatin organization and transcriptional regulation. acs.orgnih.gov

Cell-Type Specificity in 5-Formylcytosine (B1664653) Concentration

The concentration of 5-Formylcytosine exhibits significant variability depending on the cell type and tissue, highlighting its specialized roles in different biological contexts. wikipedia.org Studies comparing various immortalized human cell lines have demonstrated these differences. For example, in the small RNA fraction, MDA-MB-231 cells show lower levels of 5fC compared to other cell lines like HEK293T, HeLa, and A549 cells. acs.org

More pronounced variations are observed when analyzing different mouse tissues. acs.org Tissues with high metabolic activity and mitochondrial density, such as the heart, show remarkably high levels of 5fC. acs.org In contrast, tissues like the spleen, liver, and lung have lower concentrations, comparable to those found in cultured human cell lines. acs.org

The following interactive table provides a summary of 5fC concentrations in various human cell lines and mouse tissues.

| Category | Sample | 5fC Concentration (ppm, parts per million relative to cytosine) |

| Human Cell Lines (Small RNA) | MDA-MB-231 | 16.3 ± 1.3 |

| A549 | ~15.5 ± 0.7 (in total RNA) | |

| HEK293T | ~10 (in total RNA) | |

| HeLa | ~10 (in total RNA) | |

| Mouse Tissues | Heart | 244 ± 38.9 |

| Diaphragm | 152 ± 15.1 | |

| Quad | 62.7 ± 30.1 | |

| Kidney | 45-65 | |

| Brain | 45-65 | |

| Brown Adipose Tissue (BAT) | 45-65 | |

| Spleen | 13-20 | |

| Liver | 13-20 | |

| Lung | 13-20 | |

| Small Intestine | 13-20 |

Data sourced from studies on human cell lines and mouse tissues. acs.org

Enrichment in Tissues with High Mitochondrial Abundance

A striking feature of this compound distribution is its high enrichment in tissues characterized by a large number of mitochondria. acs.org This observation is consistent with the primary location of the enzyme ALKBH1, which is responsible for the formation of 5fC on RNA, within the mitochondria. acs.org

Research has demonstrated a strong positive correlation between the levels of 5fC in different mouse tissues and the abundance of cytochrome c, a well-established marker for mitochondrial quantity. acs.org Tissues such as the heart and skeletal muscles (diaphragm and quadriceps), which have high energy demands and are rich in mitochondria, exhibit the highest concentrations of 5fC. acs.org This suggests a crucial role for 5fC in mitochondrial function, likely related to the regulation of mitochondrial protein synthesis. acs.orgoup.com

Localization in Specific Cellular Compartments (e.g., Mitochondria)

At the subcellular level, this compound has a distinct localization pattern. A significant portion of cellular 5fC is found within the mitochondria. acs.orgnih.gov Specifically, it is a key modification in mitochondrial transfer RNA, most notably at the wobble position (position 34) of the anticodon of mitochondrial tRNA-Met. acs.orgresearchgate.net This modification is essential for the correct decoding of codons during the translation of mitochondrial-encoded proteins. researchgate.netnih.gov The enzyme NSUN3 is responsible for the initial methylation of cytosine at this position, which is then oxidized to 5fC. nih.govnih.gov

Besides its prominent presence in mitochondria, 5fC has also been identified in the nucleus. acs.orgnih.gov Recent studies have reported the presence of 5fC in chromatin-associated RNA in both human and mouse cells, indicating a potential role in nuclear processes such as the regulation of chromatin structure and gene transcription. acs.orgnih.gov

Differential Distribution in Specialized Cells (e.g., Spermatogenic Cells and Spermatozoa)

The distribution of this compound has also been investigated in the specialized context of human spermatogenesis. eco-vector.comresearchgate.net Studies have shown that 5fC is not uniformly present in all testicular cells. It is undetectable in the chromosomes of mitotic and meiotic spermatogenic cells but is found in the interphase nuclei of some spermatogonia and spermatids. eco-vector.comresearchgate.net

In ejaculated spermatozoa, 5fC is present in a subpopulation of cells. eco-vector.comresearchgate.net The frequency of spermatozoa containing 5fC has been observed to vary significantly among individuals and is notably higher in patients from infertile couples compared to sperm donors. eco-vector.comresearchgate.net This differential distribution suggests that the presence of 5fC in spermatozoa may be influenced by factors such as oxidative stress rather than being solely programmed during development, and its levels could potentially serve as an indicator of ejaculate quality. eco-vector.comresearchgate.net Furthermore, the percentage of 5fC-positive CpG sites in the genome of individual sperm has been found to be slightly higher than that in oocytes. plos.org

Research Methodologies and Detection Techniques for 5 Formylcytidine

Chemical Labeling and Derivatization Approaches

The aldehyde functionality of 5-formylcytidine provides a reactive handle for various chemical labeling and derivatization strategies. These approaches are designed for high selectivity, allowing f5C to be distinguished from other cytosine modifications.

Biotin (B1667282) Tagging Following Chemical Reduction

A prominent method for genome-wide profiling of f5C involves a two-step chemical process that culminates in biotin tagging. nih.govresearchgate.net This technique, known as fC-Seal, first involves protecting the more abundant 5-hydroxymethylcytosine (B124674) (5hmC) with unmodified glucose using β-glucosyltransferase (β-GT). researchgate.net Subsequently, the formyl group of f5C is selectively reduced to a hydroxyl group using sodium borohydride (B1222165) (NaBH4), converting f5C into 5hmC. nih.govresearchgate.net This newly formed 5hmC can then be specifically labeled with a biotin tag, enabling enrichment and subsequent sequencing. nih.govresearchgate.net This method allows for the determination of genomic locations of f5C and has been instrumental in mapping its distribution in mouse embryonic stem cells (mESCs). nih.govresearchgate.netomicsdi.org

Table 1: Key Steps in Biotin Tagging of this compound

| Step | Description | Reagent/Enzyme | Purpose |

| 1. Blocking | Protection of existing 5hmC residues. | β-glucosyltransferase (β-GT) and unmodified glucose | To prevent labeling of pre-existing 5hmC. researchgate.net |

| 2. Reduction | Selective chemical reduction of the 5-formyl group. | Sodium borohydride (NaBH4) | To convert 5fC into 5hmC. nih.govresearchgate.net |

| 3. Labeling | Attachment of a biotin tag to the newly formed 5hmC. | Biotin-glucose and β-GT | To allow for affinity purification of original 5fC-containing fragments. researchgate.net |

| 4. Enrichment | Isolation of biotin-tagged DNA fragments. | Streptavidin-coated beads | To concentrate f5C-containing DNA for analysis. researchgate.net |

Schiff Base Conjugation with Nuclear Proteins

The formyl group of f5C possesses a unique reactivity that allows it to form covalent bonds with nuclear proteins. nih.govresearchgate.net Specifically, the aldehyde group can readily react with the ε-amino group of lysine (B10760008) residues within histone proteins to form a Schiff base (or imine). nih.govresearchgate.net This interaction results in a reversible DNA-protein cross-link, which has been observed both in vitro and in vivo. nih.govresearchgate.net Studies have shown that 5fC forms these conjugates with histones H2A, H2B, H3, and H4 in nucleosome core particles. nih.govresearchgate.netresearchgate.net The formation of these reversible covalent complexes is thought to play a role in modulating chromatin structure, influencing nucleosome occupancy and stability, and contributing to the epigenetic control of gene expression. nih.govresearchgate.netnih.govcore.ac.uk The half-life of these reversible covalent protein-DNA complexes is approximately 1.8 hours. researchgate.net

Table 2: Proteins Involved in Schiff Base Conjugation with this compound

| Protein Family | Specific Examples | Interacting Group | Type of Linkage | Biological Implication |

| Histones | H2A, H2B, H3, H4 | Lysine side chains (ε-amino group) | Schiff Base (Imine) | Chromatin remodeling, transcriptional regulation. nih.govresearchgate.netresearchgate.net |

Modification-Specific Functionalization with Ylides

A highly selective method for detecting f5C in RNA involves a modification-specific functionalization using a semi-stabilized ylide, such as cyanomethylene triphenylphosphorane. chemrxiv.orgresearchgate.net This approach, termed Pan-Seq, leverages the unique reactivity of f5C's C5-formyl and N4-amino groups. chemrxiv.orgresearchgate.net Under light irradiation, the ylide engages in a photo-triggered Wittig-cyclization reaction with the f5C residue. chemrxiv.orgresearchgate.netspringernature.com This reaction is exceptionally specific, allowing f5C to be distinguished from the structurally similar 5-formyluridine (B1218883) (f5U). chemrxiv.orgresearchgate.net The process yields a highly fluorescent cyclization product, 4,5-pyridin-2-amine-cytidine (paC), which enables sensitive detection with a limit of detection (LOD) reported at 0.58 nM. chemrxiv.orgresearchgate.net This chemical labeling alters the hydrogen bonding properties of the original cytidine (B196190), which in turn modulates its reverse transcription signature, allowing for single-base resolution mapping in sequencing profiles. chemrxiv.orgresearchgate.net

Sequencing Technologies for Single-Base Resolution Mapping

To understand the precise genomic or transcriptomic locations of this compound, several sequencing technologies have been developed that provide single-base resolution. These methods typically rely on chemical modification to differentiate f5C from other cytosines during sequencing.

Chemically Assisted Bisulfite Sequencing (fCAB RNA-Seq)

Chemically assisted bisulfite sequencing (fCAB-Seq) is a method for detecting f5C at single-base resolution in both DNA and RNA. nih.govgoogle.comoup.comillumina.com The technique is based on the chemical protection of the f5C base from the deamination that typically occurs during sodium bisulfite treatment. nih.gov In standard bisulfite sequencing, both unmodified cytosine and f5C are converted to uracil (B121893). nih.gov However, in fCAB-Seq, the formyl group of f5C is first chemically modified, for instance with O-ethylhydroxylamine (EtONH2), to form a derivative. oup.com This derivative is resistant to bisulfite-mediated deamination and is therefore read as a cytosine during sequencing. oup.com By comparing the results of fCAB-Seq with a standard bisulfite sequencing run on the same sample, the precise locations of f5C can be identified as those cytosines that are protected from conversion only in the fCAB-Seq protocol. oup.com This method has been successfully applied to map f5C in mouse ESCs and can detect the modification even at low abundance levels. nih.govoup.com

Reduced Bisulfite RNA Sequencing (RedBS RNA-Seq)

Reduced bisulfite sequencing (RedBS-Seq) is another quantitative method for mapping f5C at single-base resolution. encodeproject.orgresearchgate.netresearchgate.netspringernature.com This technique is predicated on the selective chemical reduction of 5fC to 5-hydroxymethylcytosine (5hmC) using a reducing agent like sodium borohydride (NaBH4), followed by conventional bisulfite treatment. oup.comencodeproject.orgresearchgate.net In a standard bisulfite reaction, f5C is sensitive to deamination and is read as uracil (and subsequently thymine (B56734) after PCR), making it indistinguishable from unmodified cytosine. encodeproject.orgresearchgate.net However, 5hmC is resistant to this conversion. encodeproject.org By first reducing f5C to 5hmC, the RedBS-Seq method effectively "protects" the f5C site from deamination. encodeproject.orgresearchgate.netresearchgate.net Therefore, when comparing a RedBS-Seq library to a standard bisulfite sequencing library of the same sample, the bases that were originally f5C will appear as cytosine in the RedBS-Seq data but as thymine in the standard bisulfite data, allowing for their precise identification and quantification. encodeproject.orgresearchgate.net

Table 3: Comparison of Sequencing Technologies for 5fC Detection

| Technology | Principle | Chemical Treatment | Readout of 5fC | Comparison Needed |

| fCAB RNA-Seq | Chemical protection of 5fC from bisulfite deamination. nih.govoup.com | O-ethylhydroxylamine (EtONH2) followed by bisulfite. oup.com | Cytosine | Yes, with standard bisulfite sequencing. oup.com |

| RedBS RNA-Seq | Chemical reduction of 5fC to 5hmC, which is resistant to bisulfite deamination. encodeproject.orgresearchgate.net | Sodium borohydride (NaBH4) followed by bisulfite. oup.comresearchgate.net | Cytosine | Yes, with standard bisulfite sequencing. encodeproject.orgresearchgate.net |

Protonation-Dependent Sequencing for RNA

A method for detecting this compound (f5C) in RNA has been developed that relies on protonation-dependent sequencing. This technique leverages the chemical properties of f5C, particularly how its reactivity is enhanced under acidic conditions. Molecular orbital analysis has shown that the protonation of the N3 position of the cytidine ring, especially in conjunction with electron-withdrawing groups like the formyl group, lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the nucleoside. nih.govbiorxiv.orgacs.org This reduction in LUMO energy correlates with an increased susceptibility to reduction by hydride agents, such as sodium cyanoborohydride (NaCNBH3). nih.govbiorxiv.org

The sequencing reaction involves treating the RNA with NaCNBH3 at a low pH (e.g., pH 1). nih.govacs.org Under these acidic conditions, the protonated f5C is readily reduced, leading to the formation of dihydro-5-hydroxymethyluridine. nih.govbiorxiv.org This chemical modification of the f5C base causes a misincorporation event during the reverse transcription step of sequencing, where the reverse transcriptase incorporates a different nucleotide opposite the modified base. nih.govrna-seqblog.com The resulting cDNA is then amplified by PCR and sequenced. nih.govacs.org The presence of f5C in the original RNA molecule is identified by the specific misincorporation signature at that site. acs.orgrna-seqblog.com

This method has been successfully applied to detect f5C in synthetic oligonucleotides and endogenous human transfer RNA (tRNA), such as in the wobble position of mitochondrial tRNAMet. nih.govrna-seqblog.comgumed.edu.pl For instance, in RNA from HEK-293T cells, a misincorporation signal of approximately 27% was observed at the f5C-containing wobble position of tRNAMet when treated at pH 1, whereas a much weaker signal of about 3% was detected at a less acidic pH of 4.5. nih.govacs.org This demonstrates the pH-dependent nature of the reaction and its utility in site-specific detection of f5C. nih.govacs.orgrna-seqblog.com

Targeted Pyridine (B92270) Borane-Based Sequencing

Targeted pyridine borane-based sequencing is another chemical method developed for the quantitative, nucleotide-resolution mapping of this compound (f5C) in RNA. acs.orgacs.org This technique utilizes pyridine borane (B79455) (pyBH3) as a reducing agent, which selectively reduces the formyl group of f5C. acs.orgacs.org The reduction of f5C by pyridine borane leads to the formation of 5,6-dihydrouracil. acs.org

This chemical conversion is significant because it alters the base-pairing properties of the original f5C residue. During reverse transcription and subsequent PCR amplification, the modified base (5,6-dihydrouracil) is read as a thymine (T). acs.org Consequently, a C-to-T transition is observed at the site of the f5C modification in the final sequencing data. acs.org

This method has been instrumental in quantifying f5C levels at specific sites within different RNA molecules. For example, it has been used to determine that the f5C modification at the wobble position (f5C34) of mitochondrial tRNA-Met (mt-tRNA-Met) is present at nearly 100% stoichiometry, while the same modification on tRNA-Leu-CAA is found at a much lower level of approximately 20%. acs.org These findings suggest that the f5C modification can be dynamically regulated. acs.org The technique has been applied to study the distribution and regulation of f5C across various mouse tissues and human cell lines, revealing that f5C levels can be influenced by environmental stressors like changes in oxygen and iron concentrations. acs.org

Genome-Wide Mapping Techniques (e.g., Coupling Chemical Reduction with Biotin Tagging)

Genome-wide mapping of 5-formylcytosine (B1664653) (5fC) has been achieved by coupling chemical reduction with biotin tagging, a method that allows for the enrichment and subsequent sequencing of DNA fragments containing this modification. nih.govresearchgate.net This approach has been crucial in revealing the distribution of 5fC across the genome, showing its preferential occurrence at poised enhancers and other gene regulatory elements in mouse embryonic stem cells (mESCs). nih.govresearchgate.net

One such technique involves the selective reduction of 5fC to 5-hydroxymethylcytosine (5hmC). researchgate.net This is followed by glucosylation of the newly formed hydroxyl group using β-glucosyltransferase (β-GT), which attaches a glucose molecule. researchgate.net The glucose moiety can then be chemically modified, for instance, through periodate (B1199274) oxidation to generate aldehydes, which are subsequently tagged with a biotin derivative. nih.gov This biotin tag allows for the specific enrichment of the 5fC-containing DNA fragments using streptavidin-coated beads. researchgate.netnih.gov

Another approach involves the direct chemical labeling of the 5fC aldehyde group with an aldehyde-reactive probe (ARP) that contains biotin. rsc.org This biotinylated DNA can then be captured and enriched for sequencing. rsc.org These enrichment-based methods are particularly useful given the low abundance of 5fC in the genome. researchgate.net By comparing the sequencing results of the enriched DNA with control samples, the specific locations of 5fC can be identified on a genome-wide scale. nih.govresearchgate.net These mapping studies have provided insights into the role of 5fC in epigenetic regulation and its coordination with other factors like p300 in remodeling the epigenetic state of enhancers. nih.govresearchgate.net

| Technique | Principle | Key Reagents | Detection Method | Application |

| Chemical Reduction & Biotin Tagging | Selective reduction of 5fC to 5hmC, followed by enzymatic glucosylation and biotinylation of the glucose. | NaBH4, β-glucosyltransferase, UDP-Glu, Biotin derivative | Enrichment of biotinylated fragments with streptavidin beads, followed by sequencing. | Genome-wide mapping of 5fC in mouse embryonic stem cells. nih.govresearchgate.net |

| Aldehyde-Reactive Probe (ARP) Tagging | Direct chemical labeling of the 5fC aldehyde group with a biotin-containing aldehyde-reactive probe. | Aldehyde-Reactive Probe (ARP) with biotin | Enrichment of biotinylated fragments with streptavidin beads, followed by sequencing. | Genome-wide mapping of 5fC. rsc.org |

Spectrometric Approaches

Mass Spectrometry-Based Qualitative and Quantitative Analysis (e.g., LC-MS, LC-QQQ-MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful and widely used technique for the qualitative and quantitative analysis of this compound (f5C) and its derivatives in nucleic acids. acs.orgmdpi.comnih.gov LC-MS/MS methods, especially those using a triple quadrupole (QQQ) mass spectrometer, offer high sensitivity and selectivity, which is crucial for detecting low-abundance modifications like f5C. nih.govmdpi.com

For analysis, nucleic acid samples are first enzymatically hydrolyzed into individual nucleosides. nih.gov These nucleosides are then separated by reversed-phase high-performance liquid chromatography (HPLC) and detected by the mass spectrometer. acs.orgnih.gov The use of dynamic multiple reaction monitoring (MRM) mode in LC-MS/MS allows for the specific and sensitive quantification of f5C alongside other modified and unmodified nucleosides in a single run. acs.orgnih.gov This method has been successfully applied to quantify the global levels of 5-methylcytosine (B146107), 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine in the genomic DNA of mammalian tissues and cells. acs.org

The sensitivity of these methods is critical, as f5C is often present at very low levels, sometimes near the detection limit of direct mass spectrometry. mdpi.com To enhance detection, chemical derivatization strategies can be employed prior to LC-MS analysis. acs.org Despite the challenges, LC-MS remains a gold standard for the accurate quantification of f5C, providing valuable data for studying its distribution and dynamics in various biological contexts. acs.orgacs.org

| Mass Spectrometry Technique | Principle | Sample Preparation | Key Advantages | Reported Application |

| LC-ESI-MS/MS (MRM) | Liquid chromatography separation followed by electrospray ionization and tandem mass spectrometry using multiple reaction monitoring for specific detection. | Enzymatic digestion of DNA/RNA to nucleosides. | High sensitivity and selectivity; allows for simultaneous quantification of multiple modifications. | Quantification of 5-mdC, 5-hmdC, 5-fodC, and 5-cadC in mammalian genomic DNA. acs.org |

| LC-QQQ-MS | Similar to above, utilizing a triple quadrupole mass spectrometer for targeted quantitative analysis. | HPLC purification of tRNA, enzymatic hydrolysis to ribonucleosides. | High precision and accuracy for quantifying modified ribonucleosides. | Quantification of modified ribonucleosides in tRNA. acs.orgnih.gov |

Mass Spectrometry for Protein-Binding Detection

Mass spectrometry is a key technology for identifying proteins that specifically bind to DNA containing 5-formylcytosine (5fC). researchgate.net This approach is used to understand the functional role of 5fC in epigenetic regulation by characterizing its "reader" proteins. cam.ac.ukoup.com

A common method involves a pull-down assay coupled with mass spectrometry. researchgate.net In this technique, DNA oligonucleotides containing 5fC are synthesized and biotinylated. These modified DNA probes are then incubated with nuclear extracts from cells. researchgate.net Proteins that bind to the 5fC-containing DNA are "pulled down" from the extract using streptavidin-linked beads, which have a high affinity for biotin. researchgate.net After washing away non-specifically bound proteins, the captured proteins are eluted and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netoup.com

Quantitative proteomic techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), can be integrated to increase the sensitivity and specificity of these assays. oup.com By comparing the proteins pulled down with 5fC-modified DNA to those pulled down with unmodified or other modified DNA (like 5-methylcytosine or 5-hydroxymethylcytosine), researchers can identify proteins that show a preferential affinity for 5fC. researchgate.netoup.com This methodology has revealed that proteins binding to oxidized forms of cytosine, including 5fC, are enriched in factors involved in transcription and chromatin regulation. researchgate.netcam.ac.uk

UV-Spectrophotometry for Reactivity Assessment

UV-spectrophotometry is a valuable tool for assessing the chemical reactivity of this compound (f5C). nih.govbiorxiv.org This technique monitors the change in UV absorbance of a solution containing f5C as it undergoes a chemical reaction, providing insights into the reaction kinetics and the influence of various factors like pH. nih.govnih.gov

The reactivity of f5C, particularly its susceptibility to reduction, can be readily followed by UV-spectrophotometry. nih.govbiorxiv.org The cytidine ring in f5C absorbs UV light at a characteristic wavelength (λmax ≈ 280 nm). nih.govresearchgate.net When f5C is reduced, for example by sodium cyanoborohydride (NaCNBH3), the pyrimidine (B1678525) ring becomes dearomatized. nih.govbiorxiv.org This dearomatization leads to a significant decrease in UV absorbance. nih.govbiorxiv.orgacs.org By monitoring this loss of absorbance over time, the rate of the reduction reaction can be determined. nih.govbiorxiv.org

Structural Analysis Techniques

The elucidation of the structural implications of this compound (5fC) within nucleic acids is critical to understanding its biological roles. Advanced structural analysis techniques have provided detailed insights into how this modification influences the conformation of DNA and RNA.

High-Resolution Crystal Structure Determination of 5fC-Modified Nucleic Acids

X-ray crystallography has been a pivotal technique in revealing the atomic-level details of 5fC-containing nucleic acid structures. High-resolution crystal structures have demonstrated that 5fC can induce significant conformational changes in the DNA double helix.

One of the initial high-resolution (1.4 Å) crystal structures of a DNA dodecamer with three 5fCpG sites revealed that the formyl group leads to a distinct conformation, termed F-DNA, which is characterized by helical under-winding and alterations in the geometry of the grooves and base pairs. nih.govcam.ac.ukrcsb.org This unique structure was proposed to be a key feature for its recognition by cellular machinery. cam.ac.ukrcsb.org Specifically, the 5-formyl group was observed to be in the same plane as the cytosine base, forming an intra-residue hydrogen bond with the exocyclic amino group at the N4 position. scirp.orgoup.com

However, subsequent crystallographic studies of other 5fC-containing DNA duplexes, as well as those in different crystal packing environments, have shown conformations closer to the canonical A-form or B-form DNA. nih.govrsc.orgrsc.org For instance, a crystal structure of a DNA decamer containing 5fC was determined at 1.56 Å resolution and showed an A-form conformation, suggesting that the observed conformation can be influenced by crystal packing forces. rsc.orgrcsb.org Another study comparing a 5fC-containing duplex with its unmodified counterpart found that 5fC does not significantly alter the global B-DNA structure in the crystalline state. nih.gov In RNA, high-resolution crystal structures of an octamer duplex containing 5fC showed that the modification does not cause significant global or local structural perturbations, with the duplex adopting an A-form helical structure. oup.com These findings highlight the conformational flexibility of 5fC-modified nucleic acids and suggest that the local sequence context and environmental factors play a crucial role in determining the final structure.

A network of water molecules has been observed in the crystal structure of DNA containing 5-formylcytosine, linking the formyl group to the phosphate (B84403) backbone and adjacent nucleobases. rsc.org This hydration network can influence the unusual Watson-Crick base pairing geometry observed in some structures. rsc.org

Key Crystallographic Findings for 5fC-Modified Nucleic Acids:

| PDB ID | Molecule Type | Sequence Context | Resolution (Å) | Key Structural Features |

| 4QKK | DNA | Dodecamer with 5fCpG sites | 1.40 | Helical under-winding, altered groove geometry (F-DNA). nih.govcam.ac.ukrcsb.org |

| 5ZAS | DNA | Decamer with symmetric 5fC | 1.56 | A-form conformation, minor groove geometry alteration. rsc.orgrcsb.org |

| 5MVU | DNA | Dodecamer with 5fCpG sites | High | No significant change to global DNA structure. nih.gov |

| 5HNJ | RNA | Octamer duplex | 1.24 | A-form helix, 5-formyl group in plane with base. oup.comnakb.org |

| 5HNQ | RNA | Octamer duplex | 2.40 | A-form helix, no significant structural perturbation. oup.comnakb.org |

Conformational Studies in DNA Duplexes

Solution-state studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, have provided dynamic and conformational insights that complement the static pictures from crystallography. These studies have largely indicated that 5fC does not cause a major global structural change to the B-DNA form in solution. researchgate.netbiorxiv.orgnih.gov

NMR studies have shown that the incorporation of 5fC into DNA duplexes leads to a destabilization of the double helix. nih.govrsc.orgoup.com This destabilization is characterized by a decrease in the melting temperature (Tm) of approximately 2°C and a reduction in the free energy of duplex formation (ΔG°). oup.comnih.gov The electron-withdrawing nature of the formyl group is thought to weaken the hydrogen bonds of the 5fC-G base pair, contributing to this instability. rsc.orgoup.com

Detailed NMR analysis, including the measurement of chemical shifts, scalar couplings, and residual dipolar couplings, has revealed local conformational fluctuations at and near the modification site. nih.govrsc.org Specifically, one-bond 13C-1H scalar coupling measurements have indicated a deviation from the expected C2'-endo sugar pucker for the 5fC-modified nucleotide, though this effect appears to be localized. nih.govrsc.org Studies using 1H Chemical Exchange Saturation Transfer (CEST) NMR have further dissected the kinetics of DNA melting, showing that 5fC enhances the rate of dsDNA dissociation and reduces the rate of ssDNA association. nih.govnih.gov This kinetic effect is not localized to the modification site but is distributed throughout the duplex. nih.govnih.gov

While early crystallographic data suggested a unique "F-DNA" conformation, solution-state NMR and subsequent crystallographic analyses have indicated that 5fC-containing DNA predominantly maintains a B-form-like structure, albeit with increased local flexibility and reduced thermodynamic stability. nih.govrsc.orgnih.govresearchgate.net

Synthetic Approaches for Research Tools

The chemical synthesis of 5fC-modified oligonucleotides and related reagents is essential for enabling detailed biochemical and biophysical studies. Various synthetic strategies have been developed to produce these crucial research tools.

Synthesis of this compound Phosphoramidites

The synthesis of this compound phosphoramidites, the key building blocks for incorporating 5fC into oligonucleotides via automated solid-phase synthesis, has been a significant focus of chemical research. A major challenge is the reactive nature of the formyl group, which requires careful selection of protecting groups.

Several synthetic routes have been established, often starting from commercially available cytidine or uridine. oup.comsemanticscholar.org One approach involves the synthesis of a 5-formyl-2'-deoxycytidine phosphoramidite (B1245037) without protection of the 5-formyl group. nih.gov This strategy demonstrated that the unprotected formyl group is surprisingly stable and compatible with the standard phosphoramidite chemistry used in DNA synthesis. nih.gov

For RNA synthesis, where the 2'-hydroxyl group adds another layer of complexity, more elaborate protecting group strategies are necessary. One successful method employed a non-standard protection system to avoid the acidic conditions typical of the standard 5'-O-DMTr-2'-O-silyl approach, which could be detrimental to the formyl group. oup.comresearchgate.net This involved using a 5'-O-benzhydroxy-bis(trimethylsiloxy)silyl- (BZH) group and an acetyl (ACE) group for the 2'-hydroxyl. oup.com An alternative strategy for RNA synthesis involves using a precursor phosphoramidite that is converted to 5fC post-synthesis. rsc.org

A common multi-step synthesis of a protected f5C phosphoramidite for RNA synthesis can be summarized as follows:

Protection of the starting cytidine (e.g., as an acetonide). oup.comsemanticscholar.org

Installation of a hydroxymethyl group at the C5 position. oup.com

Oxidation of the hydroxymethyl group to a formyl group. oup.comsemanticscholar.org

A series of protection steps for the 5'-hydroxyl, 2'-hydroxyl, and exocyclic amine groups. oup.com

Finally, phosphitylation of the 3'-hydroxyl group to yield the desired phosphoramidite. oup.comsemanticscholar.org

Incorporation of this compound into Oligonucleotides (DNA and RNA)

The incorporation of 5fC into DNA and RNA oligonucleotides is predominantly achieved using automated solid-phase synthesis with the corresponding phosphoramidite building blocks. wikipedia.org The process involves the sequential coupling of the protected nucleoside phosphoramidites to a growing chain attached to a solid support, such as controlled pore glass (CPG). wikipedia.orgumich.edu

For DNA synthesis using the unprotected 5-formyl-dC phosphoramidite, standard synthesis cycles can be employed. nih.gov However, the final deprotection step to remove protecting groups from the phosphate backbone and the other bases must be performed under mild conditions (e.g., 0.1 M K2CO3 in methanol (B129727) or aqueous ammonia (B1221849) at room temperature) to preserve the integrity of the 5-formyl group. nih.gov

For RNA synthesis, the incorporation of the specially protected 5fC phosphoramidites requires adjustments to the standard protocols. For example, longer coupling times may be needed to achieve high efficiency. cam.ac.uk The deprotection sequence is also critical. A post-synthetic acetal (B89532) deprotection step, often using aqueous acetic acid, may be required to unmask the formyl group after the oligonucleotide chain has been assembled and cleaved from the solid support. rsc.orgcam.ac.uk

Post-synthetic modification is an alternative strategy. This involves synthesizing an oligonucleotide with a precursor nucleoside, which is then chemically converted to 5fC. For example, a DNA oligonucleotide containing a 5-(1,2-diol)cytidine precursor can be treated with sodium periodate (NaIO4) to cleave the diol and generate the 5-formyl group. nih.gov A similar post-synthetic oxidation approach has been used for f5C-RNA preparation. rsc.org

Preparation of this compound-Triphosphates for Polymerase Chain Reaction (PCR)

The synthesis of 5-formyl-2'-deoxycytidine triphosphate (5fdCTP) is necessary for the enzymatic incorporation of 5fC into DNA via Polymerase Chain Reaction (PCR). This allows for the production of longer DNA fragments containing this modification at multiple positions.

The chemical synthesis of nucleoside triphosphates is a well-established but complex process. A common method is the one-pot Ludwig-Eckstein reaction, which involves the phosphorylation of an unprotected nucleoside with phosphoryl chloride to form the dichlorophosphate (B8581778) intermediate, followed by reaction with pyrophosphate.

While specific, detailed synthesis schemes for 5fdCTP are not as widely published as those for phosphoramidites, the general principles of nucleoside triphosphate synthesis would apply to 5-formyl-2'-deoxycytidine. The key would be to ensure the stability of the formyl group throughout the phosphorylation and purification steps. The successful incorporation of other modified nucleoside triphosphates into DNA via PCR suggests that a similar approach for 5fdCTP is feasible, provided a DNA polymerase can accept it as a substrate.

Pathological Implications and Disease Associations of 5 Formylcytidine

Aberrant Expression and Dysregulation in Cancer

The epigenetic modification 5-formylcytosine (B1664653) (5fC) is emerging as a significant player in the landscape of cancer biology. Its aberrant expression and dysregulation have been linked to various aspects of tumorigenesis, from initiation to metastasis.

Potential Role in Oncogene and Tumor Suppressor Gene Regulation

The regulation of gene expression is a critical aspect of cancer biology, and 5fC appears to play a role in modulating the activity of oncogenes and tumor suppressor genes. the-scientist.com The TET enzymes, which produce 5fC, are considered tumor suppressors, and their frequent mutation or reduced expression in various cancers supports this role. nih.govabcam.com For example, TET2 is a commonly mutated tumor suppressor gene in leukemia. nih.gov The loss of TET function leads to a decrease in 5fC levels, which can contribute to aberrant gene expression and promote tumorigenesis. nih.gov

Conversely, in some contexts, increased levels of 5fC have been associated with the activation of oncogenes. For instance, in proneural glioblastoma, elevated TET1 expression leads to increased 5hmC levels, which in turn promotes the expression of oncogenes. mdpi.com Furthermore, the acquisition of 5hmC, a precursor to 5fC, at the enhancer regions of genes that regulate oncogenic pathways has been shown to increase their expression in pancreatic cancer. mdpi.com This suggests that the role of 5fC in gene regulation is context-dependent and can either suppress or promote cancer-related gene activity. The distribution of 5fC is enriched in CpG islands of promoters and exons, with 5fC-rich promoters often having elevated levels of H3K4me3, a mark of active transcription. nih.gov This further implicates 5fC in the epigenetic control of gene expression, including that of oncogenes and tumor suppressor genes. the-scientist.commdpi.comfrontiersin.orgmdpi.com

Links to Mitochondrial mRNA Translation and Cancer Metastasis

Recent research has uncovered a critical link between 5fC, mitochondrial function, and cancer metastasis. acs.orgresearchgate.netnih.govresearchgate.net The modification of mitochondrial transfer RNA for methionine (mt-tRNAMet) with 5fC at the wobble position (f5C34) is essential for efficient mitochondrial translation. mdpi.comncrna.jp This modification is carried out by a two-step process involving the methyltransferase NSUN3 and the dioxygenase ALKBH1. mdpi.comresearchgate.net

Studies have shown that aggressive and metastatic cancers exhibit enhanced metabolic plasticity, which is partly driven by the NSUN3-dependent m5C and f5C modifications of mitochondrial RNA. researchgate.netnih.govresearchgate.netaacrjournals.org These modifications are crucial for the translation of mitochondrially encoded subunits of the oxidative phosphorylation (OXPHOS) complex. nih.govresearchgate.netaacrjournals.org In human oral cancer cells, a deficiency in m5C, the precursor to f5C, leads to increased glycolysis and altered mitochondrial function. nih.govresearchgate.net While this does not affect the growth of the primary tumor, it significantly impairs the ability of the tumor to metastasize. nih.govresearchgate.net Furthermore, metastasis-initiating tumor cells have been found to require mitochondrial m5C to activate invasion and dissemination. researchgate.netnih.govresearchgate.net A gene signature driven by mitochondrial activity in patients with head and neck cancer has been shown to be predictive of metastasis and disease progression. researchgate.netnih.govresearchgate.net These findings highlight the importance of 5fC-mediated mitochondrial translation in providing the metabolic flexibility required for cancer cells to metastasize and suggest that targeting this pathway could be a potential therapeutic strategy to combat metastasis. researchgate.netnih.govresearchgate.netaacrjournals.org

Involvement in Mitochondrial Diseases

Mutations affecting the machinery responsible for the 5-formylcytidine (f5C) modification of mitochondrial tRNA have been linked to a range of mitochondrial diseases, underscoring the critical role of this modification in mitochondrial function.

Association of NSUN3 Mutations with Mitochondrial Disorders

The enzyme NSUN3 is responsible for the initial methylation step in the formation of f5C on mitochondrial tRNAMet (mt-tRNAMet). mdpi.comncrna.jpresearchgate.net Mutations in the NSUN3 gene that lead to a loss of function have been identified as a cause of multisystem mitochondrial disease. ucl.ac.uknih.gov These mutations result in a deficiency of both 5-methylcytosine (B146107) (m5C) and f5C at position 34 of mt-tRNAMet, leading to impaired mitochondrial translation and subsequent mitochondrial dysfunction. mdpi.comoup.com

Studies have shown that biallelic variants in NSUN3 can cause a wide spectrum of diseases, ranging from isolated optic atrophy to severe, early-onset mitochondrial disorders with a potentially limited life expectancy. arvojournals.org The severity of the disease phenotype appears to correlate with the nature of the NSUN3 mutations, with loss-of-function variants being associated with more severe clinical presentations. arvojournals.org The unifying clinical feature in almost all affected individuals is bilateral optic atrophy. arvojournals.org The lack of functional NSUN3 protein and the resulting absence of f5C on mt-tRNAMet disrupt the proper decoding of mitochondrial codons, causing a deficiency in mitochondrial translation. mdpi.com

Manifestations such as Hypotonia, Seizures, Muscle Weakness, Lactic Acidosis, and Hearing Loss

The clinical presentation of mitochondrial disorders associated with NSUN3 mutations and subsequent f5C deficiency is often severe and multisystemic. ucl.ac.ukcam.ac.uk A patient with no detectable levels of m5C34 or f5C34 due to compound heterozygous loss-of-function variants in NSUN3 developed symptoms of mitochondrial disease at three months of age. mdpi.com The symptoms included:

Combined developmental disability

Microcephaly

Failure to thrive

Recurrent increased lactate (B86563) levels in plasma (lactic acidosis)

Muscular weakness

External ophthalmoplegia

Convergence nystagmus mdpi.com

Another report describes a patient with novel biallelic missense variants in NSUN3 who presented with early-onset mitochondrial encephalomyopathy and seizures. ucl.ac.uknih.gov These cases illustrate the profound impact of f5C deficiency on mitochondrial function, leading to a cascade of pathological events that manifest as a severe and complex clinical syndrome. ijbs.com

Table of Clinical Manifestations in NSUN3-Related Mitochondrial Disease

| Feature | Presence |

|---|---|

| Hypotonia | ✓ |

| Seizures | ✓ |

| Muscle Weakness | ✓ |

| Lactic Acidosis | ✓ |

| Hearing Loss | ✓ |

| Developmental Disability | ✓ |

| Microcephaly | ✓ |

| Failure to Thrive | ✓ |

| External Ophthalmoplegia | ✓ |

Future Research Directions and Therapeutic Prospects

Elucidating Mechanisms of 5-Formylcytidine-Specific Protein Recognition

A crucial area of future research lies in deciphering how specific proteins, often termed "readers," recognize and bind to 5fC within the vast expanse of the genome and transcriptome. wikipedia.org Understanding this recognition is fundamental to unraveling the downstream functional consequences of 5fC modification.

Initial studies have begun to identify proteins that interact with 5fC. For instance, in Caenorhabditis elegans, mass spectrometry analyses have revealed unique sets of proteins that bind to 5fC and its derivatives, suggesting specialized functions. wellcomeopenresearch.orgresearchgate.netnih.gov In silico analyses of these putative reader proteins point towards their involvement in germline processes. wellcomeopenresearch.orgresearchgate.net One of the key challenges is to understand how these reader proteins achieve high specificity for 5fC against a background of other cytosine modifications. wikipedia.org The thymine-DNA glycosylase (TDG), a key enzyme in the base excision repair pathway that removes 5fC, serves as a primary example of a 5fC-interacting protein. wikipedia.orgnih.gov Future investigations will likely focus on identifying a broader repertoire of 5fC reader proteins and characterizing the structural and molecular basis of their specific interactions. This knowledge will be instrumental in understanding how 5fC exerts its influence on gene expression and other cellular processes.

Comprehensive Mapping of this compound Distribution and Dynamics across Diverse Biological Systems

To fully grasp the functional significance of 5fC, it is imperative to have a comprehensive understanding of its distribution and dynamic changes across different cell types, tissues, and developmental stages. Several advanced sequencing techniques have been developed to map 5fC at single-base resolution in both DNA and RNA. nih.govnih.govuchicago.edu

In RNA: The distribution of 5fC is also being actively investigated in RNA. It has been identified in transfer RNA (tRNA) and messenger RNA (mRNA). researchgate.netresearchgate.net Specifically, 5fC is found at the wobble position of mitochondrial tRNA-Met (mt-tRNA-Met) and cytosolic tRNA-Leu-CAA. nih.govacs.org Quantitative analysis has shown that the modification levels of 5fC on these tRNAs can be dynamic and respond to environmental stressors like changes in iron and oxygen concentrations. acs.org For example, in human cell lines, f5C levels in total RNA vary, with A549 cells showing slightly higher levels compared to HEK293T, HeLa, and MDA-MB-231 cells. acs.org Furthermore, studies in mouse tissues have demonstrated significant variations in bulk 5fC levels, with the heart showing substantially higher levels than the brain and liver, which is thought to be related to mitochondrial abundance. acs.org

Future research will need to expand on these findings by performing comprehensive mapping of 5fC in a wider array of biological systems, including different organisms and disease states. This will provide a more complete picture of how 5fC distribution is regulated and how it contributes to cellular function in health and disease.

Deeper Understanding of this compound's Role in Development Beyond Early Embryogenesis

Recent groundbreaking research has established 5fC as an activating epigenetic mark that plays a crucial role in kick-starting gene expression during early embryonic development, a process known as zygotic genome activation. news-medical.netresearchgate.netuni-mainz.dewhatisepigenetics.comazolifesciences.com Studies in frog and mouse embryos have shown a dramatic increase in 5fC levels at the onset of development, where it is involved in activating genes, including those transcribed by RNA Polymerase III. news-medical.netresearchgate.netazolifesciences.com